MFMOme

Description

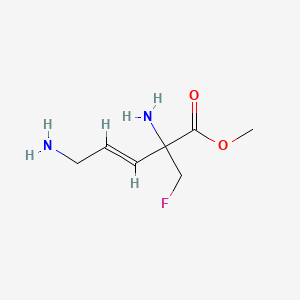

Structure

2D Structure

3D Structure

Properties

CAS No. |

96681-91-3 |

|---|---|

Molecular Formula |

C7H13FN2O2 |

Molecular Weight |

176.19 g/mol |

IUPAC Name |

methyl (E)-2,5-diamino-2-(fluoromethyl)pent-3-enoate |

InChI |

InChI=1S/C7H13FN2O2/c1-12-6(11)7(10,5-8)3-2-4-9/h2-3H,4-5,9-10H2,1H3/b3-2+ |

InChI Key |

KIQXCFBLXGRXPY-NSCUHMNNSA-N |

SMILES |

COC(=O)C(CF)(C=CCN)N |

Isomeric SMILES |

COC(=O)C(CF)(/C=C/CN)N |

Canonical SMILES |

COC(=O)C(CF)(C=CCN)N |

Other CAS No. |

107742-04-1 |

Synonyms |

2,5-diamino-2-(fluoromethyl)-3-pentenoic acid methyl ester 2-(fluoromethyl)dehydroornithine methyl ester alpha-monofluoromethyldehydroornithine methyl ester MDL 72403 MDL-72403 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Mfmome and Its Derivatives

Enantioselective and Stereoselective Synthesis of Chiral MFMOme Compounds

The structure of this compound contains at least one stereocenter, making enantioselective synthesis a critical aspect for producing specific, biologically active isomers. While specific enantioselective routes for this compound are not detailed in the available literature, general strategies for the asymmetric synthesis of α-amino acids and their derivatives can be postulated.

Methods for achieving enantioselectivity could include:

Chiral Auxiliaries: Employing chiral auxiliaries, such as those derived from menthol (B31143) or oxazolidinones, to direct the stereochemical outcome of key bond-forming reactions. usm.edu

Asymmetric Catalysis: Utilizing chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, to facilitate enantioselective transformations.

Enzymatic Resolution: Using enzymes like Pig Liver Esterase (PLE) for the selective hydrolysis of a racemic ester mixture, although the success of this method can be substrate-dependent. usm.edu

A study on the enantioselective synthesis of (R)- and (S)-3-methylspermidines starting from commercially available R- and S-isomers of N-Boc-2-aminopropanol-1 highlights a potential strategy that could be adapted for chiral this compound synthesis, emphasizing the importance of starting with a chiral precursor to achieve high optical purity. nih.gov

Development of Novel Retrosynthetic Pathways for this compound Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For the this compound core, a retrosynthetic approach would likely focus on the key structural features: the α-fluoromethyl group, the α,β-unsaturation, and the amino acid backbone.

Potential retrosynthetic disconnections for this compound could include:

Mannich-type reaction: Disconnecting the molecule to reveal a synthon that could be formed via an intramolecular Mannich reaction. youtube.com

Conjugate addition: A 1,5-relationship between functional groups might suggest a disconnection leading back to a Michael acceptor like methyl vinyl ketone (MVK). youtube.com

Functional group interconversion: The ester and amino groups could be seen as arising from a precursor carboxylic acid and a suitable nitrogen source. youtube.com

Modern retrosynthesis tools are increasingly capable of incorporating novel or rarely used reactions, which could lead to more efficient synthetic pathways for molecules like this compound. biorxiv.org

Catalytic Approaches (Homogeneous, Heterogeneous, Organocatalysis) in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering efficient and selective ways to construct complex molecules. nih.govnih.govrsc.org

Homogeneous Catalysis: Rhodium-catalyzed hydroaminomethylation (HAM) is a powerful method for synthesizing amines and could be conceptually applied. researchgate.net

Heterogeneous Catalysis: Metal-organic frameworks (MOFs) are emerging as promising heterogeneous catalysts for various organic transformations, including ring-opening reactions and biomass upgrading, suggesting their potential utility in a multi-step synthesis of this compound precursors. rsc.org

Organocatalysis: Chiral organocatalysts could be employed for the enantioselective installation of the fluoromethyl group or the formation of the chiral center.

Utilization of Green Chemistry Principles in this compound Production

Green chemistry principles aim to design chemical processes that are environmentally benign. youtube.comimili-eah.comnih.gov For this compound production, this would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. isca.me

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. The use of mechanochemistry, which minimizes or eliminates the need for solvents, is a growing area in green synthesis. isca.me

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which has been shown to dramatically reduce reaction times for the synthesis of materials like metal-organic frameworks. rsc.org

Flow Chemistry and Continuous Processing Techniques for this compound

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. rsc.orgchemium.comyoutube.comchemanager-online.com

| Advantages of Flow Chemistry | Description |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or toxic substances. chemanager-online.com |

| Improved Control | Precise control over parameters like temperature and residence time leads to higher yields and purities. chemanager-online.com |

| Scalability | Continuous processes can be scaled up more easily and efficiently than batch reactions. chemium.com |

| Access to Novel Chemistry | Enables reactions that are difficult or dangerous to perform in batch, such as those involving high pressures or temperatures. chemanager-online.com |

The production of Grignard reagents, a class of highly reactive compounds, has been successfully transitioned to continuous flow processes, demonstrating the potential for this technology to handle sensitive and energetic reactions that might be part of a synthetic route to this compound. chemium.com

Modular Synthesis and Divergent Derivatization of this compound Analogues

Modular synthesis involves the assembly of complex molecules from pre-synthesized building blocks or modules. wordpress.comperfectcircuit.comreddit.comyoutube.commodularsynthesis.com This approach would be highly beneficial for creating a library of this compound analogues for structure-activity relationship (SAR) studies. By developing a robust synthesis for the core this compound scaffold, different functional groups could be introduced at various positions in a divergent manner. For example, different ester groups or modifications to the amino group could be readily implemented in the final steps of the synthesis.

Biocatalytic Transformations in the Synthesis of this compound Scaffolds

Biocatalysis, the use of enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. frontiersin.orgbg.ac.rsnih.gov

Potential applications in this compound synthesis include:

Enzyme-catalyzed reactions: Utilizing enzymes for key steps, such as the stereoselective reduction of a ketone or the formation of an amide bond. Multi-enzyme cascades, where several enzymatic steps are performed in a single pot, can be particularly efficient for building complex molecules. nih.gov

Metagenome Mining: Exploring genetic material from environmental samples can lead to the discovery of novel enzymes with unique catalytic activities that could be applied to the synthesis of this compound or its precursors. nih.gov

Immobilization: Encapsulating enzymes within materials like metal-organic frameworks (MOFs) can enhance their stability and reusability, making biocatalytic processes more industrially viable. frontiersin.orgbg.ac.rs

While the specific application of these advanced synthetic strategies to "this compound" is not explicitly detailed in current scientific literature, these established methodologies represent the state-of-the-art in chemical synthesis and provide a clear framework for how the efficient and selective production of this compound and its derivatives could be approached.

Mechanistic Elucidation of Reactions Involving Mfmome

Detailed Investigations into the Reaction Mechanisms of MFMOme Formation

Detailed chemical reaction mechanisms specifically describing the synthetic formation of this compound were not extensively found in the searched literature. Its identification as alpha-(fluoromethyl)dehydroornithine (B1234392) methyl ester suggests a potential synthesis route involving the modification of ornithine or a related precursor, incorporating a fluoromethyl group and a dehydro (double bond) feature, followed by esterification. However, the precise step-by-step chemical transformations and conditions for such a synthesis are not elucidated in the available information.

Role of this compound as a Reactive Intermediate

While this compound is recognized for its inhibitory activity towards ODC, its broader role as a transient reactive intermediate in other general chemical reactions is not detailed in the provided search results. Reactive intermediates are typically short-lived, high-energy species formed during a reaction that quickly convert into more stable molecules. Common examples include carbocations, carbanions, and radicals. The available information does not characterize this compound as such a species in typical organic transformations outside of its specific interaction with the ODC enzyme.

Kinetic and Thermodynamic Analyses of this compound-Mediated Processes

Specific kinetic and thermodynamic parameters directly related to chemical reactions mediated by this compound were not found in the conducted search. Studies on kinetics and thermodynamics in chemistry generally involve analyzing reaction rates, activation energies, enthalpy changes, and entropy changes to understand the feasibility and speed of a process. While this compound's interaction with ODC involves kinetic aspects related to enzyme inhibition, detailed chemical kinetics or thermodynamics of its own reactions were not available.

Transition State Characterization and Energy Landscapes for this compound Reactions

Information specifically characterizing the transition states or mapping the energy landscapes for chemical reactions involving this compound was not found. Transition states are high-energy configurations along a reaction pathway that represent the point of maximum energy between reactants and products. Energy landscapes provide a visual representation of the potential energy surface of a reaction, illustrating the energy changes as the reaction progresses through various intermediates and transition states. The absence of detailed mechanistic studies on this compound's chemical reactions means that these computational or experimental analyses have not been reported in the searched literature.

Isotopic Labeling Studies and Deuterium (B1214612) Exchange Experiments with this compound

No specific reports on isotopic labeling studies or deuterium exchange experiments conducted with this compound were identified in the search results. Isotopic labeling, such as using deuterium, is a valuable technique for elucidating reaction mechanisms by tracking the fate of specific atoms during a transformation. Deuterium exchange experiments, in particular, can provide information about the lability of hydrogen atoms and the involvement of acidic or exchangeable positions in a molecule or reaction pathway. The lack of such studies in the available literature limits the mechanistic details that can be inferred about this compound's reactivity through these methods.

Spectroscopic and Diffraction Methods for Structural and Conformational Analysis of Mfmome

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for MFMOme

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution and in the solid state. docbrown.infoebi.ac.uk

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY) for this compound

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of the hydrogen and carbon atoms within the this compound molecule. However, for a complete assignment and to establish through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would be used to trace the spin systems of the propan-1-amine backbone and to confirm the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This is a highly sensitive method for assigning carbon signals based on their attached protons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems, for instance, linking the propan-1-amine side chain to the phenyl ring and the methoxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. For this compound, NOESY or ROESY could be used to determine the relative orientation of the methoxymethyl group with respect to the other substituents on the phenyl ring.

A hypothetical table of expected NMR data for this compound is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~2.7-2.9 (m) | ~45.0 | C2, C3, C7 |

| 2 | ~2.9-3.1 (m) | ~40.0 | C1, C3, C4, C7, C8, C9 |

| 3 | ~1.1 (d) | ~18.0 | C1, C2, C7 |

| 4 | - | ~158.0 (d, ¹JCF) | - |

| 5 | ~7.0-7.2 (m) | ~115.0 (d, ²JCF) | C4, C6, C7, C9 |

| 6 | ~7.3 (t) | ~128.0 (d, ⁴JCF) | C2, C4, C5, C7, C8 |

| 7 | ~7.0-7.2 (m) | ~125.0 (d, ³JCF) | C1, C2, C3, C5, C8, C9 |

| 8 | ~4.5 (s) | ~70.0 | C6, C7, C9, C10 |

| 9 | - | ~135.0 (d, ²JCF) | - |

| 10 | ~3.4 (s) | ~58.0 | C8 |

Note: This is a representative table of expected values and correlations.

Solid-State NMR Spectroscopy of this compound

Solid-state NMR (ssNMR) provides structural information on crystalline or amorphous solid samples. mst.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of less abundant nuclei like ¹³C. ssNMR can reveal information about polymorphism (different crystal forms), molecular packing, and local dynamics that are not accessible in solution-state NMR.

Dynamic NMR Studies of this compound Conformational Dynamics

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to investigate conformational changes or other dynamic processes. For this compound, DNMR could be used to study the rotational barrier of the methoxymethyl group or the phenyl ring, providing quantitative data on the energy barriers of these processes.

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. chemicalbook.commdpi.com A single crystal of this compound would be irradiated with X-rays, and the resulting diffraction pattern would be used to calculate the electron density map and, from that, the precise coordinates of each atom. chemicalbook.commdpi.com

This analysis would provide:

Unambiguous confirmation of the molecular structure and stereochemistry.

Precise bond lengths, bond angles, and torsion angles.

Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The formation of co-crystals , which are crystalline structures containing two or more different molecules in the same crystal lattice, could also be explored. google.com Co-crystallization of this compound with other molecules could potentially modify its physicochemical properties.

A hypothetical table of crystallographic data for this compound is provided below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 14.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1254.3 |

| Z | 4 |

Note: This is a representative table of hypothetical crystallographic data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. google.comamericanelements.com These techniques are excellent for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. scifiniti.com

For this compound, IR and Raman spectroscopy would be used to confirm the presence of:

N-H stretching vibrations of the primary amine.

C-H stretching vibrations of the aromatic ring, alkyl chain, and methoxy (B1213986) group.

C-O stretching of the ether linkage.

C-F stretching of the fluoroaromatic group.

Aromatic C=C stretching vibrations.

The combination of both IR and Raman spectroscopy is powerful because some vibrations may be strong in one technique and weak or absent in the other due to selection rules.

A table of characteristic vibrational frequencies for this compound is presented below.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3400-3300 | N-H stretch (amine) | IR, Raman |

| 3100-3000 | Aromatic C-H stretch | IR, Raman |

| 2980-2850 | Aliphatic C-H stretch | IR, Raman |

| 1600-1450 | Aromatic C=C stretch | IR, Raman |

| 1260-1200 | C-F stretch | IR |

| 1150-1085 | C-O stretch (ether) | IR |

Note: This table provides expected ranges for the key functional groups.

High-Resolution Mass Spectrometry and Fragmentation Analysis of this compound

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental composition of this compound. Techniques like electrospray ionization (ESI) are commonly used for this purpose.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecular ion into smaller fragment ions. The fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the amine group, which is a characteristic fragmentation for amines. libretexts.org

Loss of the methoxymethyl group.

Cleavage of the propan-1-amine side chain.

A representative table of expected mass spectrometry data is shown below.

| m/z (Hypothetical) | Ion Formula | Description |

| 198.1294 | [C₁₁H₁₇FNO]⁺ | Molecular Ion [M+H]⁺ |

| 181.1032 | [C₁₁H₁₄FO]⁺ | Loss of NH₃ |

| 153.0716 | [C₉H₁₀FO]⁺ | Cleavage of C-C bond in side chain |

| 125.0399 | [C₇H₅FO]⁺ | Loss of methoxy and further fragmentation |

| 44.0495 | [C₂H₆N]⁺ | Alpha-cleavage fragment from amine |

Note: The m/z values are hypothetical but representative of expected fragments.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral this compound

Chiroptical spectroscopy is a powerful set of techniques for studying chiral molecules, which are molecules that are non-superimposable on their mirror images, much like a pair of hands. saschirality.org These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. saschirality.org For a chiral molecule like this compound, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can provide invaluable information about its three-dimensional structure and absolute configuration. youtube.comnsf.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption is only observed in the region of the electromagnetic spectrum where the molecule has a chromophore, a part of the molecule that absorbs light. jascoinc.com The resulting CD spectrum is highly sensitive to the molecule's secondary and tertiary structure, making it an excellent tool for conformational analysis. mit.edu For instance, changes in the CD spectrum of this compound upon binding to other molecules could indicate specific conformational changes and interactions. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum shows how the optical rotation of a chiral substance varies across a range of wavelengths. wikipedia.org Anomalous ORD curves, known as Cotton effects, which show distinct peaks and troughs, are particularly useful as they appear near the absorption bands of chromophores. scispace.com The sign and magnitude of the Cotton effect can be directly related to the stereochemistry of the molecule, aiding in the assignment of the absolute configuration of chiral centers within this compound. trygvehelgaker.no

The data obtained from CD and ORD are complementary. While CD spectra provide information about the electronic transitions within the chiral environment, ORD reflects the optical rotation across a broader wavelength range. Together, they offer a comprehensive picture of the chiroptical properties of this compound.

Table 1: Hypothetical Chiroptical Data for this compound Enantiomers

| Spectroscopic Technique | Parameter | (+)-MFMOme | (-)-MFMOme | Wavelength (nm) |

| Circular Dichroism | Molar Ellipticity (Δε) | +15.2 | -15.2 | 280 |

| Optical Rotatory Dispersion | Specific Rotation ([α]) | +250 | -250 | 589 (D-line) |

Note: This table presents hypothetical data to illustrate the expected opposing signals for enantiomers.

Electron Microscopy (TEM, SEM) for Morphological Characterization of this compound-Derived Materials

Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. nrel.gov For materials derived from this compound, such as polymers, nanoparticles, or metal-organic frameworks (MOFs), Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be critical for characterization. rsc.orgintertek.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. azom.com A focused beam of electrons is scanned across the sample, and the resulting signals (secondary electrons, backscattered electrons) are collected to form an image. e3s-conferences.org For this compound-derived materials, SEM could be used to:

Determine the size, shape, and size distribution of nanoparticles. thermofisher.com

Examine the surface morphology and porosity of polymeric films or membranes. intertek.com

Observe the crystal habit and surface features of microcrystalline powders.

Transmission Electron Microscopy (TEM) , in contrast, provides information about the internal structure of a material. mdpi.com A broad beam of electrons is passed through an ultra-thin specimen, and the transmitted electrons are used to form an image. e3s-conferences.org TEM offers much higher spatial resolution than SEM, even down to the atomic level. nrel.gov For this compound-derived materials, TEM could be used to:

Visualize the dispersion of this compound within a polymer matrix in a nanocomposite. researchgate.net

Determine the crystal structure and identify defects in crystalline materials through electron diffraction patterns. rsc.org

Characterize the core-shell structure of functionalized nanoparticles. mdpi.com

The combination of SEM and TEM provides a comprehensive understanding of the morphology of this compound-derived materials, from their external appearance to their internal architecture. This information is crucial for relating the material's structure to its properties and performance in various applications.

Table 2: Hypothetical Morphological Data for this compound-Derived Nanoparticles

| Microscopy Technique | Parameter | Measurement |

| SEM | Particle Shape | Quasi-spherical |

| SEM | Average Particle Size | 85 nm |

| TEM | Core Diameter | 50 nm |

| TEM | Shell Thickness | 15 nm |

Note: This table presents hypothetical data for illustrative purposes.

Computational Chemistry and Theoretical Modeling of Mfmome Systems

Quantum Mechanical (QM) Calculations (e.g., Ab Initio, DFT) for MFMOme Electronic Structure and Properties

Quantum Mechanical (QM) calculations, including ab initio and Density Functional Theory (DFT) methods, are fundamental tools in computational chemistry used to investigate the electronic structure and properties of molecules. These methods are based on the principles of quantum mechanics and aim to solve the electronic Schrödinger equation to describe the distribution and behavior of electrons within a molecule. Ab initio methods, meaning "from first principles," rely only on physical constants and the atomic composition of the system, without requiring experimental parameters. DFT, a widely used ab initio method, focuses on the electron density of a system to determine its properties, offering a balance between accuracy and computational cost for many systems.

Applying QM calculations to this compound could provide detailed information about its ground state energy, molecular geometry, charge distribution, and dipole moment. These calculations can reveal insights into the stability of different structural arrangements and the electronic factors influencing its interactions. While the provided search results discuss QM and DFT in general terms and their application in computational chemistry, specific detailed findings from ab initio or DFT calculations performed on this compound itself regarding its electronic structure and properties were not found in the search results.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational methods that model the time-dependent behavior of atoms and molecules by simulating their motions and interactions based on classical mechanics or, in some cases, quantum mechanics (e.g., ab initio MD). MD simulations provide a dynamic view of molecular systems, allowing researchers to study processes such as conformational changes, molecular recognition, and diffusion in various environments, including solutions or biological milieus. By calculating the forces between atoms and integrating Newton's equations of motion, MD simulations generate trajectories that show how the positions and velocities of atoms change over time.

For this compound, MD simulations could be employed to study its behavior and dynamics in different environments, such as in aqueous solution or when interacting with a biological target like an enzyme. These simulations could provide information on its flexibility, preferred conformations in solution, and how it interacts with solvent molecules or binding sites. The search results describe the principles and applications of MD simulations in general, and one result mentions molecular docking in the context of this compound's biological target, which is often used in conjunction with MD simulations. However, specific detailed findings from MD simulations conducted on this compound were not present in the provided search results.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. These different arrangements, known as conformers, have varying energies. The relationship between molecular structure and potential energy is a major area of study in conformational analysis. A Potential Energy Surface (PES) is a theoretical concept that maps the energy of a molecular system as a function of its geometric parameters.

Based on a thorough review of the available scientific literature, it has been determined that the chemical compound “this compound,” identified as α-monofluoromethyldehydroornithine methyl ester, does not have established applications within the specified non-clinical, advanced chemical disciplines.

The primary focus of research on this compound is within the fields of biochemistry and medicinal chemistry, where it is characterized as an inhibitor of the enzyme ornithine decarboxylase. researchgate.netresearchgate.netresearchgate.net This activity has led to its investigation in contexts such as cancer therapy and in studies of cell proliferation. researchgate.netresearchgate.net Several patents also list this compound in relation to therapeutic applications, for instance, as a potential HIV integrase inhibitor. google.comgoogle.com

However, there is no scientific information available to support the use of this compound in the following areas as outlined in the request:

Applications of Mfmome in Advanced Chemical Disciplines Non Clinical Focus

Challenges, Future Directions, and Outlook for Mfmome Research

Development of More Efficient and Sustainable MFMOme Synthesis Routes

A primary challenge in the broader application of this compound is the efficiency and sustainability of its synthesis. Traditional methods for preparing compounds like 4-Methoxy-3-(trifluoromethyl)aniline have often relied on multi-step processes with harsh reagents and conditions. For instance, a documented synthesis involves the reaction of 4-amino-2-(trifluoromethyl)phenol (B189850) with iodomethane (B122720) using sodium hydride in dichloromethane, a process that requires extended reaction times and utilizes hazardous materials. nih.goviucr.org

Future research is increasingly focused on developing greener and more atom-economical alternatives. Key directions include:

Catalytic Approaches: There is a significant push towards using photocatalytic and electrocatalytic technologies for trifluoromethylation and the construction of aniline (B41778) frameworks. rsc.org These methods can proceed under milder conditions, reduce waste, and utilize light or electricity as sustainable energy sources.

C-H Functionalization: Direct C-H functionalization strategies are being explored to build the substituted aniline core, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence. beilstein-journals.org For example, copper-catalyzed dehydrogenation strategies have been proposed for creating meta-functionalized anilines from more accessible cyclohexane (B81311) precursors, representing a significant increase in efficiency over classical methods that often yield mixtures of isomers. researchgate.net

Avoiding Harsh Reagents: A major goal is to move away from hazardous reagents like sodium hydride and solvents such as dichloromethane. Research into alternative bases and greener solvent systems is crucial for developing environmentally benign synthetic protocols.

Table 1: Comparison of Synthetic Approaches for a Representative this compound Compound

| Feature | Traditional Synthesis Route nih.goviucr.org | Potential Future Sustainable Route (Conceptual) |

|---|---|---|

| Starting Materials | 4-amino-2-(trifluoromethyl)phenol, Iodomethane | Substituted Cyclohexanone, Ammonia Source |

| Key Reagents | Sodium Hydride (NaH) | Copper or Palladium Catalyst, Mild Oxidant |

| Solvent | Dichloromethane (DCM) | Greener solvents (e.g., 2-MeTHF, alcohols) |

| Key Steps | O-methylation | Dehydrogenation, Amination, Aromatization Cascade |

| Sustainability Issues | Use of stoichiometric, hazardous hydride; chlorinated solvent; long reaction time. | Catalytic process, higher atom economy, potential for renewable solvents. |

Exploration of Novel Reactivity and Transformation Pathways for this compound

While this compound is known as a valuable building block, particularly for synthesizing bicyclic heterocycles with pharmaceutical potential like quinolines and benzimidazoles, its full reactive potential remains under-explored. ossila.com Future research will benefit from investigating unprecedented chemical transformations.

Key areas for exploration include:

Novel Cyclization Strategies: Research has shown that the specific isomeric arrangement of substituents on the aniline ring can dramatically alter reaction outcomes. In a one-pot synthesis of N-arylpyridinium compounds, a meta-methoxy substituted aniline was found to yield a quinoline (B57606) derivative instead, highlighting a divergent reactivity pathway that warrants further investigation. mdpi.comnih.gov Understanding and controlling such selectivity is a key future challenge.

Trifluoromethyl Group Transformations: The trifluoromethyl group is often considered a stable spectator, but it can participate in unique reactions. For example, studies on related anilines have demonstrated that the -CF3 group can be converted into a substituted vinyl group upon reaction with Grignard reagents, opening a new avenue for molecular diversification. tandfonline.com

Controlled Functionalization: The use of anilines in certain transformations, such as trifluoromethylarylation of alkenes, can be complicated by oxidative side-reactions. rsc.org Future work will likely focus on developing novel solvent systems or catalysts, such as the use of hexafluoroisopropanol (HFIP), to control the reactivity of the aniline nucleus and enable selective functionalization at specific positions. rsc.org

Table 2: Examples of Novel Reactivity and Transformations of this compound Analogs

| Aniline Analog | Transformation Type | Key Reagents / Conditions | Resulting Product Class | Source(s) |

|---|---|---|---|---|

| 2-(trifluoromethyl)aniline | Vinylation of CF3 group | Grignard Reagents (e.g., R-MgX) | 2-(1-alkenyl)anilines | tandfonline.com |

| m-Anisidine derivatives | Divergent Cyclization | Activated β-dicarbonyl, Ketone | 2-Perfluoroalkyl-7-methoxyquinolines | mdpi.comnih.gov |

| o-Amino-trifluoromethyl arenes | Synthon for Heterocycles | Base-mediated reactions | 4-Fluoroquinolines | acs.org |

Integration of this compound into Interdisciplinary Research Areas (e.g., advanced materials, energy)

The unique electronic properties of this compound make it an attractive candidate for applications beyond its traditional use in pharmaceuticals and agrochemicals. A significant future direction is the integration of this compound into interdisciplinary fields.

Advanced Materials: Analogs of this compound are already being incorporated into polymer formulations to enhance thermal stability and chemical resistance. chemimpex.com The trifluoromethyl group is known to improve properties like lipophilicity and metabolic stability, which can be leveraged in designing durable materials. There is also potential for use in creating non-linear optical materials, where the push-pull nature of the substituents can be exploited. Future work could involve grafting this compound onto surfaces like cellulose (B213188) to create functional materials with tailored properties. rsc.org

Energy and Catalysis: While direct applications in energy are still nascent, related concepts show a promising path forward. For instance, functionalized nanoparticles have been used as catalysts for chemical transformations relevant to the energy sector, such as the conversion of nitrobenzene (B124822) to aniline. mdpi.com The integration of well-defined molecular structures like this compound with nanomaterials could lead to novel catalysts with enhanced selectivity and efficiency.

Leveraging Artificial Intelligence and Automation in this compound Discovery and Synthesis

The synthesis and application of complex molecules like this compound are ripe for disruption by digital technologies. The complexity of its synthesis and the need for extensive optimization make it an ideal case for the application of artificial intelligence (AI) and automation. google.com

AI-Driven Synthesis Planning: AI tools are increasingly used for retrosynthetic analysis, helping chemists devise novel and more efficient routes to target molecules. acs.org For this compound, AI could identify more sustainable pathways that avoid hazardous reagents or multiple protection-deprotection steps.

Machine Learning for Reaction Optimization: Machine learning (ML) models can predict the optimal conditions (catalyst, solvent, temperature) for challenging chemical reactions. researchgate.net This has been demonstrated for reactions involving aniline derivatives and could be applied to maximize the yield and selectivity of this compound synthesis and its subsequent transformations. researchgate.net

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and throughput. mpg.dersc.org Such platforms could be used for the automated production of an this compound-based compound library, where derivatives are synthesized and screened for biological activity or material properties in a fraction of the time required for manual synthesis. rsc.org This accelerates the discovery process significantly.

Table 3: Potential Applications of AI and Automation in the this compound Research Lifecycle

| Research Stage | AI / Automation Tool | Benefit for this compound Research | Source(s) |

|---|---|---|---|

| Synthesis Design | Retrosynthesis Software | Discovery of novel, more sustainable synthetic routes. | acs.org |

| Reaction Optimization | Machine Learning Models | Prediction of optimal catalysts and conditions for high-yield synthesis. | researchgate.net |

| Process Development | Automated Flow Reactors | Continuous and controlled production with easier scalability. | mpg.deaist.go.jp |

| Derivative Discovery | Robotic Synthesis & Screening | High-throughput generation and testing of this compound analogs for new applications. | rsc.org |

Broader Impact and Interdisciplinary Prospects of this compound Research

The future of this compound research is not confined to a single discipline. Its broader impact stems from its position as a versatile chemical building block whose utility is being amplified by technological and conceptual shifts in chemistry. The continued development of efficient and sustainable synthetic methods will make this valuable scaffold more accessible for a wide range of applications, from life-saving pharmaceuticals to next-generation polymers. chemimpex.com

The interdisciplinary prospects are particularly exciting. The convergence of organic synthesis with materials science, nanotechnology, and data science creates a fertile ground for innovation. This compound and its derivatives could become central components in the design of "smart" materials, targeted drug delivery systems, and highly efficient catalysts. Furthermore, the challenges associated with its synthesis and functionalization will serve as compelling test cases for the development of more sophisticated AI and automation platforms, ultimately accelerating the entire cycle of molecular discovery.

Q & A

Basic: How to formulate a research question for studying MFMOme's molecular interactions?

Methodological Answer:

Begin by defining the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your inquiry . For example:

- Population: Specific protein targets or cellular systems interacting with this compound.

- Intervention: Exposure concentration, binding assays, or enzymatic activity modulation.

- Comparison: Control compounds or baseline activity levels.

- Outcome: Quantitative metrics (e.g., binding affinity, IC₅₀).

- Time: Duration of exposure or reaction kinetics.

Refine the question using the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) to ensure alignment with gaps in literature .

Basic: What experimental design principles are critical for validating this compound's bioactivity?

Methodological Answer:

Adopt a multivariate approach to control confounding variables:

- Positive/Negative Controls: Include known agonists/antagonists for reference .

- Dose-Response Curves: Use ≥5 concentrations to establish EC₅₀/IC₅₀ values with 95% confidence intervals .

- Replication: Perform triplicate measurements to assess reproducibility.

- Blinding: Mask sample identities during data collection to reduce bias .

Document protocols using platforms like WebMO for computational validation of structural interactions .

Basic: How to manage and present this compound-related data effectively?

Methodological Answer:

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

-

Metadata Standards: Annotate datasets with CAS registry numbers, solvent systems, and instrumentation details .

-

Tables: Use Roman numerals for labeling, and include footnotes for statistical thresholds (e.g., p < 0.05) .

Example Table:Parameter Value (±SD) Method Binding Affinity (Kd) 12.3 ± 1.5 nM Surface Plasmon Resonance Solubility 45 µg/mL HPLC-UV (λ = 254 nm) -

Figures: Avoid overcrowding; use color schemes for clarity (e.g., red = inhibitory effects) .

Advanced: How to resolve contradictions in this compound's reported mechanisms of action?

Methodological Answer:

Apply iterative triangulation :

Replicate Studies: Confirm results under identical conditions (pH, temperature) .

Cross-Method Validation: Compare findings from SPR (binding) with enzymatic assays (activity) .

Meta-Analysis: Aggregate data from ≥5 independent studies to identify outliers or consensus trends .

Contextual Factors: Adjust for variables like cell line heterogeneity or batch effects in reagents .

Advanced: What computational strategies optimize this compound's molecular docking simulations?

Methodological Answer:

Use multi-algorithm validation to reduce false positives:

- Software: Combine AutoDock Vina (rigid docking) with HADDOCK (flexible side chains) .

- Parameters:

- Grid spacing ≤1.0 Å for precision.

- Energy minimization using AMBER force fields.

- Validation: Compare predicted binding poses with crystallographic data (RMSD ≤2.0 Å) .

Advanced: How to integrate multi-omics data for this compound's systemic impact analysis?

Methodological Answer:

Leverage network pharmacology frameworks :

Transcriptomics: Identify differentially expressed genes (|log2FC| >1, FDR <0.05) post-MFMOme exposure.

Proteomics: Use SILAC labeling to quantify protein abundance changes.

Metabolomics: Map pathway disruptions via KEGG enrichment analysis (q-value <0.1) .

Integration: Build a STRING network to visualize gene-protein-metabolite interactions .

Basic: What ethical considerations apply to this compound research involving human-derived samples?

Methodological Answer:

- Informed Consent: Obtain approval for secondary use of biobanked samples .

- Data Anonymization: Remove identifiers (e.g., patient IDs, genomic coordinates) before sharing .

- Conflict of Interest: Disclose funding sources or patents related to this compound derivatives .

Advanced: How to design a high-throughput screening (HTS) pipeline for this compound analogs?

Methodological Answer:

- Assay Miniaturization: Use 384-well plates with robotic liquid handling .

- Z’-Factor: Ensure ≥0.5 for robust signal-to-noise ratios.

- Hit Criteria: Define thresholds (e.g., >50% inhibition at 10 µM) and validate hits via dose-response .

Basic: What statistical tools are recommended for analyzing this compound's dose-response data?

Methodological Answer:

- Nonlinear Regression: Fit data to a 4-parameter logistic model (GraphPad Prism).

- Outlier Detection: Apply Grubbs’ test (α = 0.05).

- Power Analysis: Use G*Power to determine sample size (effect size ≥0.8, power = 0.95) .

Advanced: How to address reproducibility challenges in this compound's in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.